3,5-Difluoro-2-hydroxyphenacyl bromide
Overview
Description
3,5-Difluoro-2-hydroxyphenacyl bromide is a chemical compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol. It is also known by its IUPAC name, 2-bromo-1-(3,5-difluoro-2-hydroxyphenyl)ethanone. This compound is characterized by its bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
3,5-Difluoro-2-hydroxyphenacyl bromide has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
3,5-Difluoro-2-hydroxyphenacyl bromide is classified as a dangerous substance. It is combustible and can cause skin and eye irritation. It may also cause respiratory irritation. Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. It should be handled only in a well-ventilated area while wearing protective gloves, eye protection, and face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-hydroxyphenacyl bromide typically involves the bromination of 3,5-difluoro-2-hydroxyacetophenone. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-hydroxyphenacyl bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids or esters.
Reduction Products: Alcohols or amines.
Substitution Products: Amides or ethers.
Mechanism of Action
3,5-Difluoro-2-hydroxyphenacyl bromide is similar to other phenacyl bromides, such as 2-bromo-1-(2-hydroxyphenyl)ethanone and 2-bromo-1-(4-hydroxyphenyl)ethanone. the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring makes it unique in terms of its chemical reactivity and stability. These fluorine atoms enhance the compound's resistance to metabolic degradation, making it more suitable for certain applications.
Comparison with Similar Compounds
2-bromo-1-(2-hydroxyphenyl)ethanone
2-bromo-1-(4-hydroxyphenyl)ethanone
2-bromo-1-(3-hydroxyphenyl)ethanone
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Properties
IUPAC Name |
2-bromo-1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-7(12)5-1-4(10)2-6(11)8(5)13/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXNXPSJQRPAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718311 | |
Record name | 2-Bromo-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192815-24-9 | |
Record name | 2-Bromo-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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